molecular formula C11H20N2O2 B13723441 [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol

[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol

Cat. No.: B13723441
M. Wt: 212.29 g/mol
InChI Key: WNHLHIQJUZHSJF-UHFFFAOYSA-N
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Description

[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol: is a complex organic compound that features a unique structure combining a piperidine ring with a cyclobutane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclobutane ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the methanol group. Reaction conditions often include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific structural features on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity for specific targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyclobutane ring and a piperidine moiety. This structure imparts specific properties that may not be present in other compounds, such as unique reactivity or binding characteristics.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(1-aminocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H20N2O2/c12-11(4-1-5-11)10(15)13-6-2-9(8-14)3-7-13/h9,14H,1-8,12H2

InChI Key

WNHLHIQJUZHSJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)N2CCC(CC2)CO)N

Origin of Product

United States

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